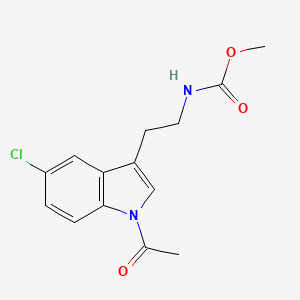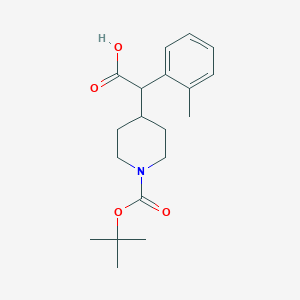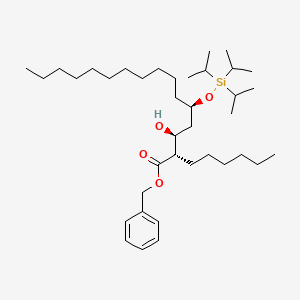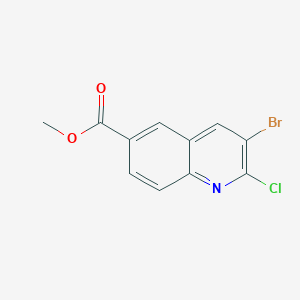
Methyl 3-bromo-2-chloroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-chloroquinoline-6-carboxylate is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-chloroquinoline-6-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 2-chloroquinoline-6-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-chloroquinoline-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various quinoline derivatives with extended conjugation or functional groups .
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-chloroquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is explored for its potential use in the synthesis of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-2-chloroquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA replication. The presence of bromine and chlorine atoms can enhance its binding affinity to biological targets, leading to increased potency. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-bromo-4-chloroquinoline-3-carboxylate
- 2-Chloroquinoline-3-carbaldehyde
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
Methyl 3-bromo-2-chloroquinoline-6-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring, which can significantly influence its reactivity and biological activity. This compound’s unique structure allows for selective interactions with biological targets, making it a valuable tool in drug discovery and development .
Propiedades
Fórmula molecular |
C11H7BrClNO2 |
|---|---|
Peso molecular |
300.53 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-chloroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)6-2-3-9-7(4-6)5-8(12)10(13)14-9/h2-5H,1H3 |
Clave InChI |
UVHMBVMHCLEPLW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC(=C(N=C2C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)
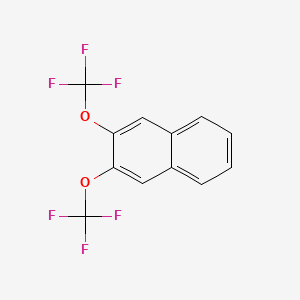



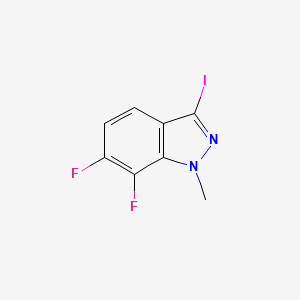
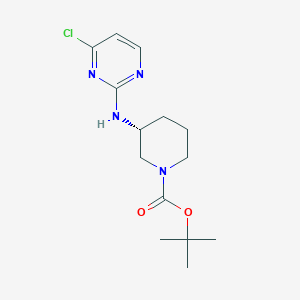
![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)

